molecular formula C20H25Cl3N2O2S B4700231 1-(1-adamantyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine

1-(1-adamantyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine

Cat. No. B4700231
M. Wt: 463.8 g/mol
InChI Key: DKIKFLHUYOXPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as TCS-1102 and has been found to have promising effects on various biochemical and physiological processes.

Mechanism of Action

The exact mechanism of action of 1-(1-adamantyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine. This modulation leads to a reduction in pain, anxiety, and depression symptoms.
Biochemical and Physiological Effects:
Studies have shown that TCS-1102 has various biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in response to injury or inflammation. In addition, it has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. TCS-1102 has also been found to increase the expression of brain-derived neurotrophic factor, which is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(1-adamantyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine in lab experiments is its relatively low toxicity. It has been found to have a high therapeutic index, which means that it has a wide safety margin. However, one of the limitations of using TCS-1102 is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research of 1-(1-adamantyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine. One direction is to further investigate its potential as a therapeutic agent in various diseases, such as neuropathic pain, anxiety, and depression. Another direction is to explore its potential as an anti-inflammatory and antioxidant agent in the treatment of inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of TCS-1102 and to develop more effective synthesis methods.

Scientific Research Applications

1-(1-adamantyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to have promising effects in the treatment of neuropathic pain, anxiety, depression, and drug addiction. In addition, TCS-1102 has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

1-(1-adamantyl)-4-(2,4,5-trichlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25Cl3N2O2S/c21-16-8-18(23)19(9-17(16)22)28(26,27)25-3-1-24(2-4-25)20-10-13-5-14(11-20)7-15(6-13)12-20/h8-9,13-15H,1-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIKFLHUYOXPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC(=C(C=C5Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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